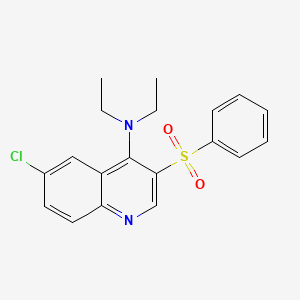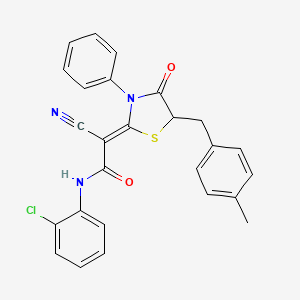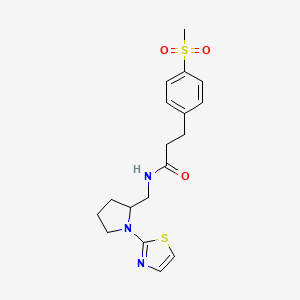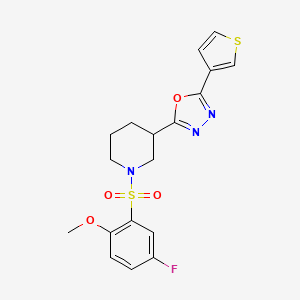
3-(bencenosulfonil)-6-cloro-N,N-dietilquinolin-4-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzenesulfonyl group, a chlorine atom, and diethylamine substituents on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Aplicaciones Científicas De Investigación
3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to study the biological pathways and mechanisms involving quinoline derivatives.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other functionalized quinoline derivatives.
Mecanismo De Acción
Target of Action
The compound contains a benzenesulfonyl group, which is often found in drugs that inhibit enzymes . .
Mode of Action
The compound might interact with its targets through the benzenesulfonyl group. Benzenesulfonyl derivatives are known to react with compounds containing reactive N-H and O-H bonds . The exact mode of action would depend on the specific target and the environment within the target cells.
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been used as inhibitors in various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the route of administration. For example, benzenesulfonyl chloride, a related compound, is known to be rapidly eliminated from plasma with a half-life of 8 minutes when administered intravenously .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, benzenesulfonyl chloride is known to react with compounds containing reactive N-H and O-H bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Sulfonylation: The benzenesulfonyl group can be introduced through the reaction of the chlorinated quinoline with benzenesulfonyl chloride in the presence of a base such as pyridine.
N,N-Diethylation: The final step involves the alkylation of the amine group with diethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-N,N-diethylquinolin-4-amine: Lacks the benzenesulfonyl group, resulting in different biological activities.
3-(benzenesulfonyl)-quinolin-4-amine: Lacks the chlorine atom and diethylamine substituents, affecting its pharmacokinetic properties.
6-chloro-quinolin-4-amine: Lacks both the benzenesulfonyl group and diethylamine substituents, leading to different chemical reactivity and biological activities.
Uniqueness
3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine is unique due to the combination of the benzenesulfonyl group, chlorine atom, and diethylamine substituents on the quinoline ring. This unique structure imparts specific chemical reactivity and biological activities, making it a valuable compound in scientific research and drug development.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-3-22(4-2)19-16-12-14(20)10-11-17(16)21-13-18(19)25(23,24)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHXIBFUJGKKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2531522.png)



![N-[(2-Chloro-5-hydroxyphenyl)methyl]but-2-ynamide](/img/structure/B2531528.png)


![(2-chloro-6-fluorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2531534.png)
![4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2531536.png)
![methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2531537.png)

![2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2531540.png)
